molecular formula C17H16O5 B149902 6-Isopentenyloxyisobergapten CAS No. 24099-29-4

6-Isopentenyloxyisobergapten

Cat. No.: B149902
CAS No.: 24099-29-4
M. Wt: 300.3 g/mol
InChI Key: QYROBYWPUVLPTM-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Isopentenyloxyisobergapten typically involves multi-step organic reactionsCommon reagents used in these reactions include methoxybenzaldehyde, prenyl bromide, and various catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as column chromatography and recrystallization are often employed to purify the final product. The reaction conditions are carefully controlled to minimize side reactions and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

6-Isopentenyloxyisobergapten undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .

Scientific Research Applications

6-Isopentenyloxyisobergapten has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: It is investigated for its potential therapeutic applications, such as anticancer and antimicrobial activities.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Isopentenyloxyisobergapten involves its interaction with various molecular targets and pathways. For example, it may inhibit specific enzymes or modulate signaling pathways involved in inflammation and cell proliferation. The exact molecular targets and pathways depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Isopentenyloxyisobergapten is unique due to its specific combination of methoxy and prenyl substituents, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications .

Properties

IUPAC Name

5-methoxy-6-(3-methylbut-2-enoxy)furo[2,3-h]chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O5/c1-10(2)6-8-21-17-15(19-3)11-4-5-13(18)22-14(11)12-7-9-20-16(12)17/h4-7,9H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYROBYWPUVLPTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCOC1=C(C2=C(C3=C1OC=C3)OC(=O)C=C2)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50178824
Record name 2H-Furo(2,3-h)-1-benzopyran-2-one, 5-methoxy-6-((3-methyl-2-butenyl)oxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50178824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24099-29-4
Record name 2H-Furo(2,3-h)-1-benzopyran-2-one, 5-methoxy-6-((3-methyl-2-butenyl)oxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024099294
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-Furo(2,3-h)-1-benzopyran-2-one, 5-methoxy-6-((3-methyl-2-butenyl)oxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50178824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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